molecular formula C12H17NO4 B12953646 (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid

(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid

Cat. No.: B12953646
M. Wt: 239.27 g/mol
InChI Key: ILYZSLDASQJSIG-SECBINFHSA-N
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Description

(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid (CAS: 910443-97-9) is a chiral amino acid derivative characterized by a 3,4-dimethoxybenzyl group attached to the β-carbon of a propanoic acid backbone. Its molecular formula is C₁₂H₁₇NO₄, with a molecular weight of 239.27 g/mol . Key physicochemical properties include:

  • XLogP3: -2 (indicating moderate hydrophilicity)
  • Hydrogen bond donors: 2 (amine and carboxylic acid groups)
  • Topological polar surface area (TPSA): 81.8 Ų .

The 3,4-dimethoxybenzyl substituent confers unique electronic and steric properties, influencing solubility, bioavailability, and interactions with biological targets. This compound is structurally related to bioactive molecules in antioxidant and anti-inflammatory research, making it a subject of interest for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1

InChI Key

ILYZSLDASQJSIG-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](CN)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method involves the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protective group strategies to ensure the stability and solubility of intermediates. The use of Pd-catalyzed C-C bond formation reaction conditions is also common in industrial settings to facilitate the synthesis of the respective precursors .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Catechol Moieties

3-(3,4-Dihydroxyphenyl)propanoic Acid (Dihydrocaffeic Acid)
  • Structure: Propanoic acid with a 3,4-dihydroxyphenyl (catechol) group.
  • Key Differences :
    • The catechol group increases polarity (lower XLogP3) compared to dimethoxybenzyl.
    • Higher antioxidant activity due to catechol’s ability to donate hydrogen atoms (HAT) and electrons (ET) .
  • Biological Activity: Esters of this compound exhibit potent antioxidant effects via both HAT (e.g., lipid peroxidation inhibition) and ET (e.g., DPPH radical scavenging) mechanisms .
Caffeic Acid Phenethyl Ester (CAPE)
  • Structure : Phenethyl ester of caffeic acid (3,4-dihydroxycinnamic acid).
  • Key Differences :
    • Conjugated double bond in caffeic acid enhances radical scavenging via resonance stabilization.
    • Hydrogenation of the double bond (to form dihydrocaffeic acid derivatives) reduces antioxidant activity by ~50% .

Arylpropanoic Acid-Based NSAIDs

Ibuprofen and Naproxen
  • Structure: α-Substituted arylpropanoic acids (e.g., α-(4-isobutylphenyl)propanoic acid).
  • Key Differences: Lack the amino group and dimethoxybenzyl substituent. Carboxylic acid group is directly attached to the chiral carbon.
  • Biological Activity: Primarily act as cyclooxygenase (COX) inhibitors for anti-inflammatory effects . The target compound’s amino group may enable interactions with distinct targets (e.g., neurotransmitter receptors) .

Amino-Substituted Propanoic Acid Derivatives

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
  • Structure : Pyridinyl substituent instead of dimethoxybenzyl.
  • Key Differences :
    • The pyridine ring introduces basicity (pKa ~5 for the pyridinyl N) .
    • Higher solubility in polar solvents compared to the dimethoxybenzyl analogue.
(R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic Acid
  • Structure : Replaces one methoxy group with a hydroxyl.
  • Key Differences :
    • Hydroxyl group increases hydrogen-bonding capacity (TPSA: ~90 Ų vs. 81.8 Ų in the target compound) .
    • May exhibit pH-dependent solubility and enhanced interaction with polar biological targets .

Table 1: Structural and Physicochemical Properties

Compound Substituents XLogP3 TPSA (Ų) Hydrogen Bond Donors
Target Compound 3,4-Dimethoxybenzyl -2.0 81.8 2
3-(3,4-Dihydroxyphenyl)propanoic Acid 3,4-Dihydroxyphenyl -1.5 94.8 4
Ibuprofen 4-Isobutylphenyl 3.5 37.3 1
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid Pyridin-3-yl -1.2 89.3 3

Biological Activity

(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound features a propanoic acid backbone with a 3,4-dimethoxybenzyl group, which contributes to its unique properties and interactions within biological systems. The following sections detail its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C13H17NO4
  • Molecular Weight : Approximately 239.27 g/mol
  • Structure : The presence of the 3,4-dimethoxybenzyl group enhances its solubility and stability in organic solvents, making it a valuable building block in medicinal chemistry.

Synthesis

The synthesis of (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid typically involves several steps, including:

  • Formation of the Propanoic Acid Backbone : Starting from commercially available precursors.
  • Introduction of the 3,4-Dimethoxybenzyl Group : This can be achieved through various coupling reactions.
  • Resolution of the Chiral Center : Utilizing chiral resolving agents or enzymatic methods to obtain the (R)-enantiomer.

Biological Activity

Research indicates that (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid exhibits several notable biological activities:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, which may have implications in therapeutic applications targeting metabolic pathways.
  • Receptor Modulation : The compound interacts selectively with certain receptors, potentially influencing signaling pathways that are critical in various physiological processes.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolism
Receptor ModulationModulates activity at certain receptor sites
Antiproliferative EffectsExhibits cytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Antiproliferative Effects :
    A study investigated the effects of (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid on various cancer cell lines. The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction in treated cells.
    • IC50 Values :
      • LNCaP Cells: 10.20 µM
      • T47-D Cells: 1.33 µM
      • PC-3 Cells: 3.64 µM
    These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
  • Mechanistic Studies :
    Further investigations into the mechanism of action revealed that (R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid influences cell cycle progression and induces apoptosis through specific signaling pathways. Fluorescence microscopy studies indicated increased cell death compared to controls when treated with this compound.

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